molecular formula C13H23Cl3N2O B3911274 2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide

2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide

Cat. No.: B3911274
M. Wt: 329.7 g/mol
InChI Key: XHOUYHOVQHYXQI-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide is a synthetic organic compound with the molecular formula C13H23Cl3N2O It is characterized by the presence of a trichloromethyl group, a cyclohexylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide typically involves the reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2,2,2-trichloroethylamine+2,2-dimethylpropanoyl chlorideThis compound\text{2,2,2-trichloroethylamine} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} 2,2,2-trichloroethylamine+2,2-dimethylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclohexylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide
  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-furylamino)ethyl)propanamide
  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(4-pyrimidinylthio)ethyl)propanamide

Uniqueness

2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23Cl3N2O/c1-12(2,3)11(19)18-10(13(14,15)16)17-9-7-5-4-6-8-9/h9-10,17H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUYHOVQHYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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